molecular formula C30H48O3 B1676227 Maytenonic acid CAS No. 33600-93-0

Maytenonic acid

Cat. No.: B1676227
CAS No.: 33600-93-0
M. Wt: 456.7 g/mol
InChI Key: WHWHDGKOSUKYOV-AQIJDDJRSA-N
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Biochemical Analysis

Biochemical Properties

Maytenonic acid interacts with various biomolecules in the body. It has been reported to exhibit significant anti-nociceptive effects, indicating that it may interact with enzymes and proteins involved in pain perception

Cellular Effects

It is known to have anti-arthritic and analgesic properties , suggesting that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

In animal models, this compound has been shown to exhibit significant anti-nociceptive effects with an ED50 of 3.70 mg/kg This suggests that the effects of this compound can vary with different dosages

Preparation Methods

Synthetic Routes and Reaction Conditions: Maytenonic acid can be synthesized through the oxidation of friedelin, a triterpenoid found in the bark of Maytenus species. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of friedelin from plant sources, followed by its chemical oxidation. The extraction process includes solvent extraction using organic solvents like ethanol or methanol, followed by purification through recrystallization or chromatography .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols or other reduced forms.

    Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Maytenonic acid is unique among triterpenes due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.

Properties

IUPAC Name

(2R,4aS,6aS,6aR,6bS,8aS,9R,12aS,14aS,14bR)-2,4a,6a,6a,8a,9,14a-heptamethyl-10-oxo-3,4,5,6,6b,7,8,9,11,12,12a,13,14,14b-tetradecahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19-20(31)8-9-21-27(19,4)11-10-22-28(21,5)15-17-30(7)23-18-26(3,24(32)33)13-12-25(23,2)14-16-29(22,30)6/h19,21-23H,8-18H2,1-7H3,(H,32,33)/t19-,21+,22-,23+,25+,26+,27+,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWHDGKOSUKYOV-GDXNDQEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955232
Record name 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33600-93-0
Record name Polpunonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33600-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maytenonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033600930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4a,6a,8a,9,12b,14a-Heptamethyl-10-oxodocosahydropicene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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